

Lacidipine-13C4: A Technical Overview for Researchers

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Compound of Interest				
Compound Name:	Lacidipine-13C4			
Cat. No.:	B12363099	Get Quote		

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on **Lacidipine-13C4**, a stable isotope-labeled form of the antihypertensive drug Lacidipine. This guide covers its core properties, mechanism of action, and relevant experimental data.

Core Properties of Lacidipine-13C4

Lacidipine-13C4 is a labeled version of Lacidipine, an orally active and highly selective L-type calcium channel blocker.[1][2] The incorporation of four ¹³C isotopes makes it a valuable tool in drug development, particularly for quantitation and tracer studies.

Property	Value	Source
Molecular Weight	459.51 g/mol	[1][3]
Molecular Formula	C22 ¹³ C4H33NO6	[1][3]
Not explicitly available. The CAS Number CAS number for unlabeled Lacidipine is 103890-78-4.		[3]

Mechanism of Action

Lacidipine's primary mechanism of action is the blockade of L-type calcium channels, predominantly in vascular smooth muscle.[4][5][6] This inhibition of calcium influx leads to the



relaxation of peripheral and coronary arteries, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[5][6]

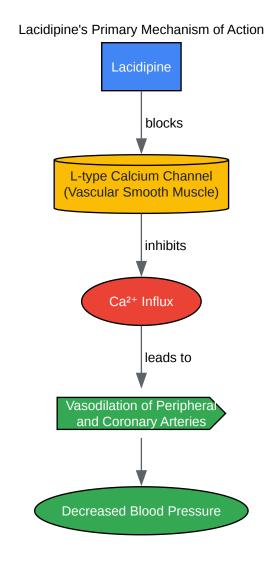
Beyond its antihypertensive effects, Lacidipine exhibits other cellular activities:

- Apoptosis Modulation: It has been shown to protect human kidney cells from apoptosis by modulating the caspase-3 pathway.[1][2]
- Endothelial Protection: Lacidipine may attenuate endothelial senescence and inflammatory injury through the CXCR7/P38/C/EBP-β signaling pathway.
- Antioxidant Properties: Lacidipine has demonstrated antioxidant activity, which may contribute to its anti-atherosclerotic effects by reducing the formation of reactive oxygen species (ROS).[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with Lacidipine's mechanism of action.

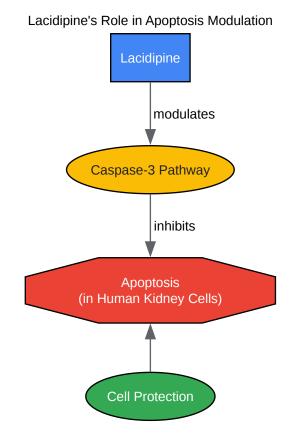




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Lacidipine's primary mechanism of action.





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Lacidipine's role in apoptosis modulation.

Experimental Protocols and Data

The following tables summarize key in vivo and in vitro experimental parameters for Lacidipine. These can serve as a reference for designing studies with **Lacidipine-13C4**.

In Vivo Studies



Animal Model	Dosage	Administration	Duration	Observed Effects
apoE-deficient mouse	0.3, 1.0, 3.0 mg/kg	p.o., single daily	10 weeks	Anti-atherogenic effects, reduced plasma endothelin concentrations.
Spontaneously Hypertensive Rats (SHRs)	3 mg/kg/d	Intragastrically	4 weeks	Attenuation of endothelial senescence and inflammatory injury.

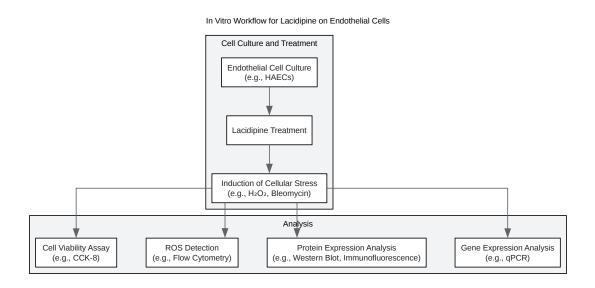
In Vitro Studies

Cell Line	Concentration	Duration	Assay	Observed Effects
Human Kidney Cells (HKCs)	0.01-100 μM	24 h	Proliferation Assay	Concentration-dependent inhibition of proliferation.[1]
Human Kidney Cells (HKCs)	0.01-100 μM	24 h	Apoptosis Assay	Protection against apoptosis induced by ATP depletion.[1]
Human Aortic Endothelial Cells (HAECs)	Not specified	Not specified	CCK-8, Flow Cytometry (ROS), ELISA	Increased cell viability and function under oxidative stress.

Experimental Workflow Example



The following diagram outlines a general workflow for assessing the effects of Lacidipine on endothelial cells in vitro.



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In vitro workflow for Lacidipine on endothelial cells.

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